Chromanol 293B
Overview
Description
Chromanol 293B is a potent inhibitor of the potassium channel protein (KvLQT1). It inhibits repolarization potassium currents in human atrial myocytes and improves glucose-stimulated insulin secretion (GSIS) in the pancreas by modulating the potassium voltage-gated channel (KCNQ1) .
Synthesis Analysis
The total synthesis of Chromanol 293B has been achieved through the stereoselective amination of chiral benzylic ethers . This method involves the use of chlorosulfonyl isocyanate on the chromane framework .Chemical Reactions Analysis
Chromanol 293B is known to inhibit the potassium channel protein KvLQT1 . It also inhibits repolarization potassium currents in human atrial myocytes . In the pancreas, it modulates the potassium voltage-gated channel KCNQ1 to improve glucose-stimulated insulin secretion .Scientific Research Applications
1. Chromanol 293B and Cardiac Ion Channels
Chromanol 293B is known for its interactions with cardiac potassium channels. It inhibits the cardiac IKs potassium channels, which are formed by the coassembly of KCNQ1 (Kv7.1, KvLQT1) and KCNE1 subunits. This interaction suggests potential applications in class III antiarrhythmic drug development. The drug receptor for Chromanol 293B is localized to the H5 selectivity filter and the S6 transmembrane segment of these channels. Specific amino acids affecting Chromanol 293B inhibition were identified, such as T312S, I337V, and F340Y, displaying a significantly lowered sensitivity to chromanol block. This information is crucial for understanding the molecular mechanisms of Chromanol 293B and its potential therapeutic applications (Lerche et al., 2007).
2. Chromanol 293B and Human Atrial Myocytes
Chromanol 293B has been found to inhibit transient outward potassium current (I(to1)) and ultra-rapid delayed rectifier potassium current (I(Kur)) in isolated human atrial myocytes. This inhibition is concentration-dependent and significantly affects major repolarization potassium currents in human atrial cells. These findings suggest a broader spectrum of ion channel interactions for Chromanol 293B, which might be relevant in cardiac electrophysiology and possibly in the development of antiarrhythmic therapies (Xin-ling Du et al., 2003).
3. Chromanol 293B and Epithelial Ion Channels
Chromanol 293B specifically inhibits I sK channels, a type of potassium channel, without affecting other potassium channels like the delayed rectifier Kv1.1 or the inward rectifier Kir2.1. This specificity highlights the potential role of I sK channels in epithelial physiology and suggests that Chromanol 293B could be useful in studies investigating the regulation of epithelial ion transport (Suessbrich et al., 1996)
Safety And Hazards
Future Directions
Chromanol 293B has been shown to enhance insulin secretion in insulinoma cell lines and primary islets, suggesting potential applications in the treatment of type 2 diabetes . It may also be a useful tool for studying the physiological and pathophysiological role of IKs and the antiarrhythmic potential of IKs blockade .
properties
IUPAC Name |
N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSJHHXUORMCGK-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N(C)[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167526 | |
Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chromanol 293B | |
CAS RN |
163163-23-3 | |
Record name | rel-N-[(3R,4S)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methylethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163163-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163163233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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